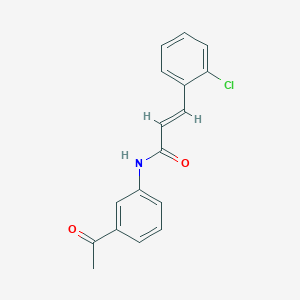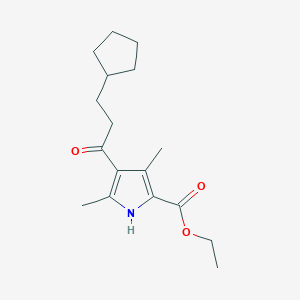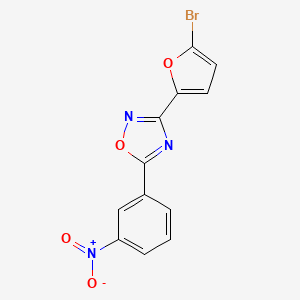![molecular formula C17H23F3N2O B5563517 1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)
1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. The synthesis and structural analysis of these compounds provide essential insights into their potential uses in various scientific domains.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multistep reactions starting from basic piperazine or its analogs. For example, a heterocyclic compound with a piperazine moiety was obtained through a multistep synthesis using specific starting materials, characterized by IR, 1H NMR, and X-ray diffraction, indicating the complexity and specificity of synthesis strategies in this chemical class (Lv et al., 2019).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of piperazine derivatives, revealing insights into their conformation, bond lengths, and angles. Structural analyses can show how minor modifications in the molecular structure can significantly impact the compound's physical and chemical properties (Ninganayaka Mahesha et al., 2019).
Applications De Recherche Scientifique
Anti-mycobacterial Activity and Structural Insights
Piperazine derivatives have been extensively studied for their potential anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry is highlighted by its incorporation into numerous potent anti-TB molecules. Studies elaborate on the design rationale and structure-activity relationships (SAR) of these molecules, providing valuable insights for the development of cost-effective and selective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Uses of Piperazine Derivatives
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of a wide array of drugs with diverse therapeutic applications. These include roles as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, underlining the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Piperazine Derivatives in Antineoplastic Research
The investigation into piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), for tuberculosis treatment showcases the compound's target specificity towards decaprenylphosphoryl ribose oxidase DprE1. This specificity is crucial for the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies support further development towards efficient TB drug regimens, indicating piperazine derivatives' potential in antineoplastic research (Makarov & Mikušová, 2020).
Significance in DNA Interaction
The interaction of piperazine derivatives, such as Hoechst 33258 and its analogs, with the minor groove of double-stranded B-DNA, exemplifies the structural and functional diversity of these compounds. These interactions, which display specificity for AT-rich sequences, underline the piperazine derivatives' potential in designing drugs that modulate DNA functions, offering pathways for innovative treatments (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
3-methyl-1-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-13(2)11-16(23)22-9-7-21(8-10-22)12-14-3-5-15(6-4-14)17(18,19)20/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEXXUFSKMJFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-[4-(4-trifluoromethyl-benzyl)-piperazin-1-yl]-butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)
![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)
![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)




![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)
![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)